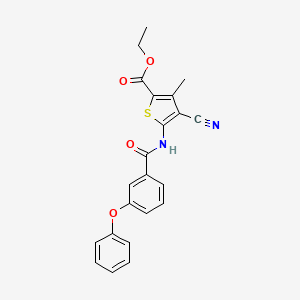

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various thiophene derivatives that have been synthesized and studied for their potential pharmacological properties, such as anti-inflammatory, antioxidant, and anti-rheumatic activities.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves reactions that introduce various functional groups to the thiophene core. For example, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates involves Knoevenagel condensation of active methylene groups with substituted benzaldehydes . Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes is achieved through the reaction of thiocarbamoyl derivatives with metal ions . These methods highlight the versatility of thiophene chemistry in generating a wide array of derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The presence of various substituents, such as cyano, ester, and amide groups, can significantly influence the electronic properties and conformation of the molecule. Spectral analysis techniques, including UV-Vis, IR, NMR, and EPR, are commonly used to characterize these compounds and confirm their structures .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and potential biological activity. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can react with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Additionally, reactions with nucleophilic reagents can lead to the formation of polyazanaphthalenes and other heterocyclic compounds . These reactions demonstrate the reactivity of thiophene derivatives and their potential for generating pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. High-performance liquid chromatography (HPLC) is often used to determine these compounds in biological samples, indicating their potential for bioavailability and pharmacokinetic studies . The thermal analysis and magnetic moments of metal complexes of thiophene derivatives provide additional insights into their stability and electronic properties .

Scientific Research Applications

Antimicrobial and Antioxidant Potential

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate and related compounds have been investigated for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized similar compounds and found that they exhibited significant antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Synthesis and Characterization in Polymer Chemistry

In polymer chemistry, compounds related to this compound have been synthesized and characterized. Butt et al. (2005) conducted a study where new diamines were synthesized and polymerized with various dianhydrides, indicating the relevance of such compounds in creating novel polymeric materials (Butt et al., 2005).

Anti-rheumatic Potential

The compound's derivatives have shown potential in the field of rheumatology. Sherif and Hosny (2014) synthesized complexes of this compound that demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model (Sherif & Hosny, 2014).

Antioxidant and Anti-inflammatory Activities

Madhavi and Sreeramya (2017) explored the antioxidant and anti-inflammatory activities of compounds similar to this compound. Their study indicated that compounds with phenolic substitution showed greater antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).

Catalytic and Electro-Oxidation Properties

Poly(3,4-ethylenedioxythiophene), a polymer related to the subject compound, has been used to immobilize metal particle catalysts and reagents for catalytic activities. Sivakumar and Phani (2011) demonstrated its use in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011).

Future Directions

Mechanism of Action

Target of Action

Thiophene derivatives, a class of compounds to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, leading to diverse applications in medicinal chemistry and material science .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in biological and physiological functions .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, resulting in a wide range of downstream effects .

Result of Action

Thiophene derivatives are known to exhibit a wide range of biological and physiological effects .

Action Environment

Such factors can significantly impact the effectiveness of thiophene derivatives .

properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-3-27-22(26)19-14(2)18(13-23)21(29-19)24-20(25)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-12H,3H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKIXNLFKRIUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)

![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)